molecular formula C19H19ClFNO B2391016 (4-Chlorophenyl)(3-(4-fluorophenyl)azepan-1-yl)methanone CAS No. 1706131-26-1

(4-Chlorophenyl)(3-(4-fluorophenyl)azepan-1-yl)methanone

Cat. No.: B2391016
CAS No.: 1706131-26-1
M. Wt: 331.82
InChI Key: BZEBHVRYOSIXML-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)(3-(4-fluorophenyl)azepan-1-yl)methanone is a synthetic organic compound that features a combination of chlorophenyl and fluorophenyl groups attached to an azepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl)(3-(4-fluorophenyl)azepan-1-yl)methanone typically involves the reaction of 4-chlorobenzoyl chloride with 3-(4-fluorophenyl)azepane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl)(3-(4-fluorophenyl)azepan-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and fluorophenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(4-Chlorophenyl)(3-(4-fluorophenyl)azepan-1-yl)methanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)(3-(4-fluorophenyl)azepan-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (4-Chlorophenyl)(3-(4-bromophenyl)azepan-1-yl)methanone
  • (4-Chlorophenyl)(3-(4-methylphenyl)azepan-1-yl)methanone
  • (4-Chlorophenyl)(3-(4-nitrophenyl)azepan-1-yl)methanone

Uniqueness

(4-Chlorophenyl)(3-(4-fluorophenyl)azepan-1-yl)methanone is unique due to the presence of both chlorophenyl and fluorophenyl groups, which can impart distinct chemical and biological properties. The combination of these groups with the azepane ring structure makes this compound a valuable candidate for various research and industrial applications.

Biological Activity

(4-Chlorophenyl)(3-(4-fluorophenyl)azepan-1-yl)methanone is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

The compound features a chlorophenyl and fluorophenyl group attached to an azepane ring, which contributes to its unique chemical reactivity and potential biological interactions. The IUPAC name is (4-chlorophenyl)-[3-(4-fluorophenyl)azepan-1-yl]methanone, with a molecular formula of C19H19ClFNO and a molecular weight of 319.82 g/mol .

The biological activity of this compound is primarily attributed to its interactions with various receptors and enzymes. Notably, it has been studied for its affinity towards the histamine H3 receptor and cholinesterases:

  • Histamine H3 Receptor : This compound exhibits significant binding affinity to the H3 receptor, which plays a critical role in modulating neurotransmitter release in the central nervous system. The Ki value for this interaction has been reported at low nanomolar concentrations, indicating potent receptor binding .
  • Cholinesterase Inhibition : The compound also acts as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in the breakdown of acetylcholine. In vitro studies show IC50 values ranging from 1.11 µM to 2.30 µM for AChE inhibition, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

Biological Activity Data

The following table summarizes key biological activities and pharmacological effects observed in studies involving this compound:

Biological Activity Measurement Value
Histamine H3 Receptor BindingKi8 nM
AChE InhibitionIC501.11 µM
BuChE InhibitionIC502.30 µM
Metabolic Stability% Biotransformation34%
Hepatotoxicity (HepG2 cells)Safety AssessmentNon-toxic

Case Studies

Recent studies have highlighted the therapeutic potential of this compound:

  • Alzheimer's Disease Research : In a study focusing on multi-target directed ligands (MTDLs), this compound was evaluated for its dual action on cholinesterases and H3 receptors. The findings suggest that it may improve cognitive function by enhancing cholinergic signaling while simultaneously modulating histaminergic pathways .
  • Neuroprotective Effects : Additional research indicated that compounds with similar structures exhibit neuroprotective properties by reducing oxidative stress and inflammation in neuronal cells, potentially contributing to their efficacy in neurodegenerative disease models .

Properties

IUPAC Name

(4-chlorophenyl)-[3-(4-fluorophenyl)azepan-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClFNO/c20-17-8-4-15(5-9-17)19(23)22-12-2-1-3-16(13-22)14-6-10-18(21)11-7-14/h4-11,16H,1-3,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZEBHVRYOSIXML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC(C1)C2=CC=C(C=C2)F)C(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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